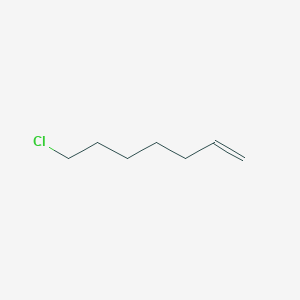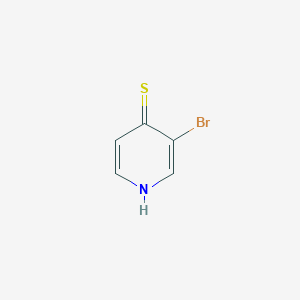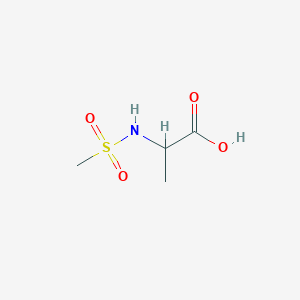
2-Methanesulfonamidopropanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-Methanesulfonamidopropanoic acid is C4H9NO4S . It has a molecular weight of 167.18 .Physical And Chemical Properties Analysis
2-Methanesulfonamidopropanoic acid is a solid at room temperature . It has a predicted melting point of 104.63° C and a predicted boiling point of 335.1° C at 760 mmHg . The predicted density is 1.4 g/cm3, and the refractive index is n20D 1.49 .Aplicaciones Científicas De Investigación
1. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers
- Application Summary: This research focused on the synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its block copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization .
- Methods of Application: The polymerization was catalyzed by a Cyclometalated Ruthenium (II) Complex . Nuclear magnetic resonance (RMN) and gel permeation chromatography (GPC) were used to confirm the diblock structure of the sulfonated copolymers .
- Results: The copolymers obtained are highly soluble in organic solvents and present good film-forming ability . The ion exchange capacity (IEC) of the copolymer membranes is reported. PAMPS-b-PHEMA presents the highest IEC value (3.35 mmol H+/g), but previous crosslinking of the membrane was necessary to prevent it from dissolving in aqueous solution .
2. Drug Loading and Controlled Release Studies
- Application Summary: This research involved the use of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid)@butyl methacrylate latex anchored into polyethylene glycol diacrylate-based hydrogel composite for drug loading and controlled release studies .
- Methods of Application: The hydrogel was prepared through multiple steps free radical polymerization . The fabricated hydrogel was used for the loading and controlled release of ciprofloxacin as a model drug at various experimental conditions .
- Results: An optimum drug concentration of 30 ppm at a loading efficiency of up to 660 mg/g for the hydrogel was obtained after 8 hours of adsorption . The drug demonstrated a sustained release at 37 °C and pH 7.4, at which 80% of the drug was released after 24 hours .
3. Synthesis of High-Molecular-Weight Polyglycolic Acid
- Application Summary: This research involved the synthesis of high-molecular-weight polyglycolic acid (PGA) using 2-Acrylamido-2-Methylpropane Sulfonic Acid .
- Methods of Application: The synthesis was achieved through ring-opening polymerization of glycolide . The synthesized PGA was used for various biomedical applications .
- Results: The synthesized PGA demonstrated high thermal and mechanical stability, making it suitable for various biomedical applications .
4. Sulfonic Acid Functionalized Cellulose-Derived Materials
- Application Summary: This research focused on the development of sulfonic acid functionalized cellulose-derived materials using 2-Acrylamido-2-Methylpropane Sulfonic Acid .
- Methods of Application: The functionalization was achieved through a series of chemical reactions . The functionalized materials were used in various applications such as medicine, catalysis, biofuel cells, and water/wastewater treatment .
- Results: The functionalized materials demonstrated desirable features such as biodegradability, renewability, biocompatibility, cost-effectiveness, simplicity of preparation, environmentally friendly nature, and widespread range of applications .
5. Synthesis of High-Molecular-Weight Polyglycolic Acid
- Application Summary: This research involved the synthesis of high-molecular-weight polyglycolic acid (PGA) using 2-Acrylamido-2-Methylpropane Sulfonic Acid .
- Methods of Application: The synthesis was achieved through ring-opening polymerization of glycolide . The synthesized PGA was used for various biomedical applications .
- Results: The synthesized PGA demonstrated high thermal and mechanical stability, making it suitable for various biomedical applications .
6. Sulfonic Acid Functionalized Cellulose-Derived Materials
- Application Summary: This research focused on the development of sulfonic acid functionalized cellulose-derived materials using 2-Acrylamido-2-Methylpropane Sulfonic Acid .
- Methods of Application: The functionalization was achieved through a series of chemical reactions . The functionalized materials were used in various applications such as medicine, catalysis, biofuel cells, and water/wastewater treatment .
- Results: The functionalized materials demonstrated desirable features such as biodegradability, renewability, biocompatibility, cost-effectiveness, simplicity of preparation, environmentally friendly nature, and widespread range of applications .
Safety And Hazards
Propiedades
IUPAC Name |
2-(methanesulfonamido)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSHKPMKSXBARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541015 | |
| Record name | N-(Methanesulfonyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonamidopropanoic acid | |
CAS RN |
879123-60-1 | |
| Record name | N-(Methanesulfonyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)
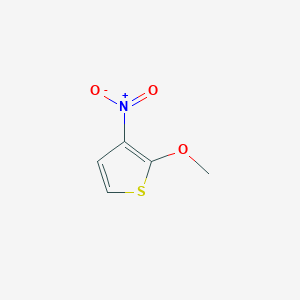
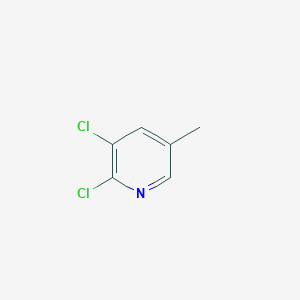
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)
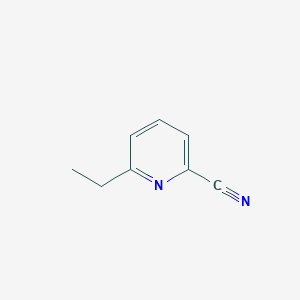
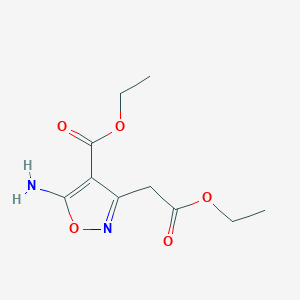
![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)
